molecular formula C18H14OS B11753774 (2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanone

(2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanone

Cat. No.: B11753774
M. Wt: 278.4 g/mol
InChI Key: GGCMBBNASOZZEZ-UHFFFAOYSA-N
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Description

(2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanone is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a phenyl group and a methanone group attached to the thiophene ring, making it a valuable molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-methylthiophene with phenylacetylene in the presence of a palladium catalyst.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.

    Final Assembly: The final step involves the coupling of the phenyl-substituted thiophene with benzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the phenyl ring. Halogenation using bromine or chlorination using chlorine gas are common examples.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Bromine, chlorine gas, iron(III) chloride as catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

    (2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanol: This compound differs by having a hydroxyl group instead of a methanone group.

    (2-Methyl-5-phenylthiophen-3-yl)(phenyl)ethanone: This compound has an ethyl group instead of a methyl group.

Uniqueness: (2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a thiophene ring with phenyl and methanone groups makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C18H14OS

Molecular Weight

278.4 g/mol

IUPAC Name

(2-methyl-5-phenylthiophen-3-yl)-phenylmethanone

InChI

InChI=1S/C18H14OS/c1-13-16(18(19)15-10-6-3-7-11-15)12-17(20-13)14-8-4-2-5-9-14/h2-12H,1H3

InChI Key

GGCMBBNASOZZEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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